molecular formula C17H10BrClN2O4 B6053935 {5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER

{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER

Cat. No.: B6053935
M. Wt: 421.6 g/mol
InChI Key: BXJJLWQMPCEGMC-UHFFFAOYSA-N
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Description

{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER is a complex organic compound that features a combination of furan, oxadiazole, and phenyl ether moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromo-2-furyl derivatives. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step involves the etherification of the oxadiazole-furan intermediate with 4-chlorophenol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER can undergo various chemical reactions, including:

    Oxidation: The furan and oxadiazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may interact with microbial enzymes, leading to antimicrobial effects, or with cellular receptors, influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER is unique due to its combination of furan, oxadiazole, and phenyl ether moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O4/c18-15-8-7-13(24-15)16-20-17(25-21-16)14-6-5-12(23-14)9-22-11-3-1-10(19)2-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJJLWQMPCEGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(O4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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